An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-D-Ala-OH is a pivotal building block in modern peptide chemistry, offering a strategic advantage in the design and synthesis of peptides with enhanced therapeutic potential. This N-methylated, D-amino acid derivative is instrumental in overcoming some of the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Core Properties of Fmoc-N-Me-D-Ala-OH
Fmoc-N-Me-D-Ala-OH is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. The N-methylation and the D-configuration of the alanine residue confer unique properties to the resulting peptides.
The following table summarizes the key quantitative properties of Fmoc-N-Me-D-Ala-OH:
| Property | Value | References |
| Chemical Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | [1] |
| CAS Number | 138774-92-2 | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | ~155 °C | [2] |
| Optical Rotation | [a]D20 = +20 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥ 99.5% (Chiral HPLC) | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Strategic Importance in Drug Development
The incorporation of Fmoc-N-Me-D-Ala-OH into peptide sequences is a deliberate strategy to enhance their drug-like properties. N-methylation of the peptide backbone introduces steric hindrance, which can significantly increase resistance to proteolytic degradation by endo- and exopeptidases. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.[3][4]
Furthermore, the D-configuration of the amino acid also contributes to enzymatic stability, as proteases are typically specific for L-amino acids.[4] The conformational constraints imposed by the N-methyl group can also lead to peptides with more defined secondary structures, which can result in higher binding affinity and selectivity for their biological targets.[3] These properties make Fmoc-N-Me-D-Ala-OH a valuable tool in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]
Experimental Protocols
The primary application of Fmoc-N-Me-D-Ala-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of an Fmoc-N-Me-D-Ala-OH residue into a growing peptide chain on a solid support.
Protocol: Incorporation of Fmoc-N-Me-D-Ala-OH in Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to ensure optimal reaction conditions.[5]
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5]
-
Perform a second treatment with fresh deprotection solution for 5-10 minutes to ensure complete removal.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
3. Coupling of Fmoc-N-Me-D-Ala-OH:
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-D-Ala-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling reagent), to the activation mixture.
-
Coupling Reaction: Add the activated Fmoc-N-Me-D-Ala-OH solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended reaction times may be necessary.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Repetition:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[5]
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Visualizations
Workflow for Fmoc-N-Me-D-Ala-OH Incorporation in SPPS
Caption: A generalized workflow for the incorporation of Fmoc-N-Me-D-Ala-OH into a peptide chain via SPPS.
Logical Relationship: Benefits of N-Methylation and D-Configuration
Caption: The strategic benefits of incorporating N-methylated D-amino acids into therapeutic peptides.
